![molecular formula C9H9NO B1423770 2-Cyclopropylisonicotinaldehyde CAS No. 1211528-27-6](/img/structure/B1423770.png)
2-Cyclopropylisonicotinaldehyde
Overview
Description
Scientific Research Applications
Conformational Restriction in Bioactive Compounds : Cyclopropane rings are used to restrict the conformation of biologically active compounds, enhancing activity and aiding in the investigation of bioactive conformations. For instance, chiral cyclopropanes bearing differentially functionalized carbon substituents have been developed as key intermediates for synthesizing compounds with an asymmetric cyclopropane structure (Kazuta, Matsuda, & Shuto, 2002).
Catalytic Applications in Organic Synthesis : Acylcyclopropanes, which are similar in structure to 2-Cyclopropylisonicotinaldehyde, have been employed in catalyzed cyclocondensation reactions with indoles, providing access to biologically relevant scaffolds (Ortega et al., 2021).
Drug Development Enhancements : The cyclopropane ring is increasingly used in drug development for transitioning candidates from preclinical to clinical stages. Its structural features, like coplanarity and enhanced π-character of C-C bonds, contribute significantly to drug properties (Talele, 2016).
Biological Relevance and Stability : Cyclopropene units, similar in structure to cyclopropyl groups in 2-Cyclopropylisonicotinaldehyde, are stable in aqueous solutions and can be metabolically incorporated into cell surface glycans. This stability and bioorthogonality make them suitable for tagging biomolecules in vivo (Patterson et al., 2012).
Synthesis of Cyclopropylamines : Cyclopropylamines, structurally related to 2-Cyclopropylisonicotinaldehyde, are synthesized from α-chloroaldehydes and are significant in pharmaceuticals and agrochemicals. Their synthesis involves trapping an electrophilic zinc homoenolate with an amine followed by ring closure (West et al., 2019).
Cyclopropyl Ring in Natural Products : Cyclopropyl rings are present in various natural products with diverse pharmacological activities. These compounds, due to their inherent ring strain, often act as potent alkylation agents and have been used as mechanistic probes for studying enzyme catalysis (Salaün & Baird, 1995).
properties
IUPAC Name |
2-cyclopropylpyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-3-4-10-9(5-7)8-1-2-8/h3-6,8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMBNXYJJWSYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281918 | |
Record name | 2-Cyclopropyl-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211528-27-6 | |
Record name | 2-Cyclopropyl-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211528-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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